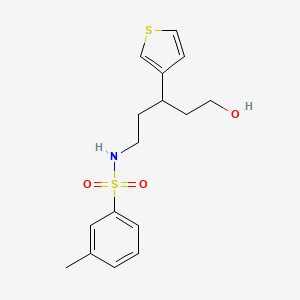

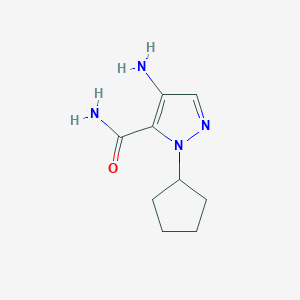

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as Metformin, is a widely used drug for the treatment of type 2 diabetes. It was first synthesized in the 1920s and has been in use since the 1950s. Metformin is a member of the biguanide class of drugs and is considered a first-line therapy for the management of type 2 diabetes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Methods : Research by Muche, Müller, and Hołyńska (2018) details the synthesis of a similar compound, emphasizing the formation of a racemic mixture rather than a Schiff base. This indicates a potential application in producing specific stereoisomers of thiazolidine derivatives (Muche, Müller, & Hołyńska, 2018).

Structural Analysis : The paper also discusses the characterization of this racemic mixture using various techniques such as NMR, ESI-MS, and X-ray diffraction, highlighting the compound's potential in structural and conformational studies (Muche, Müller, & Hołyńska, 2018).

Catalytic and Biochemical Applications

Enzymatic Processes : A study by Chikusa et al. (2003) investigates the enantioselective hydrolysis of a related thiazolidine compound, demonstrating its potential use in industrial biocatalysis (Chikusa et al., 2003).

Supramolecular Aggregation : Research by Jagtap et al. (2018) explores the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, suggesting their application in the development of molecular assemblies for biosensing, gas storage, and catalysis (Jagtap et al., 2018).

Pharmaceutical Research

Anticancer Activity : Bilgiçli et al. (2021) synthesized metallophthalocyanines using a derivative of thiazolidine-4-carboxylic acid and evaluated their anticancer activity, indicating potential applications in cancer treatment (Bilgiçli et al., 2021).

Thromboxane A2 Receptor Antagonists : Sato et al. (1994) report on the synthesis and evaluation of thiazolidine derivatives as thromboxane A2 receptor antagonists, suggesting a role in cardiovascular research (Sato et al., 1994).

Miscellaneous Applications

Photoreactive Properties : Takata, Tamura, and Andō (1985) explore the photo-oxidation of thiazolidine derivatives, indicating potential uses in photochemical reactions and studies (Takata, Tamura, & Andō, 1985).

Conformational Analysis : Skvortsov et al. (2010) conduct a study on the conformational analysis of thiazolidines, providing insights into their structural properties in solution (Skvortsov et al., 2010).

Propiedades

IUPAC Name |

2-(2-hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2)10(12(16)17)14-11(19-13)8-5-4-7(18-3)6-9(8)15/h4-6,10-11,14-15H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOIFVFKIMECBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=C(C=C(C=C2)OC)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

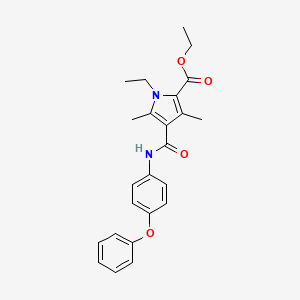

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)

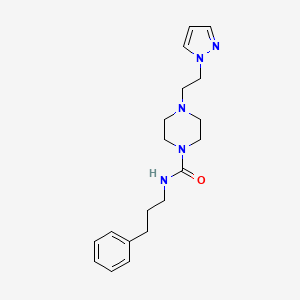

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)

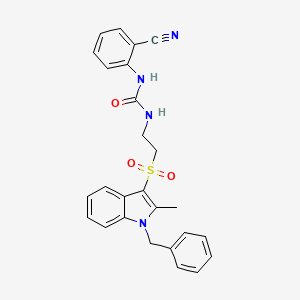

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2444042.png)

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)